REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[N+:4]([O-])[C:5]2[CH2:6][CH2:7][CH2:8][C:9]=2[CH:10]=1.FC(F)(F)C(OC(=O)C(F)(F)F)=[O:15]>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[N:4][C:5]2[CH:6]([OH:15])[CH2:7][CH2:8][C:9]=2[CH:10]=1
|
Name
|
|
Quantity
|
6.97 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=[N+](C=2CCCC2C1)[O-]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
13.6 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
Type
|
CUSTOM
|
Details
|
with intense stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
CUSTOM
|
Details
|
The mixture was then quenched with aqueous 1M NaOH solution
|
Type
|
STIRRING
|
Details
|
The aqueous mixture was stirred for two hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
extracted three times with CH2Cl2/2-propanol 4:1
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layers were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a crude product (6.279 g) which
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography (silica gel, 50 g, 20% to 100% EtOAc in heptane)
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NC=2C(CCC2C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.38 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 77.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |